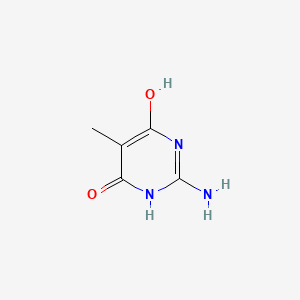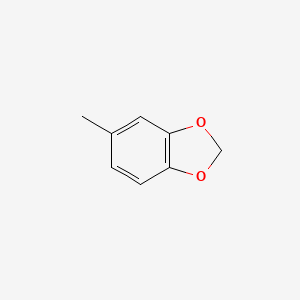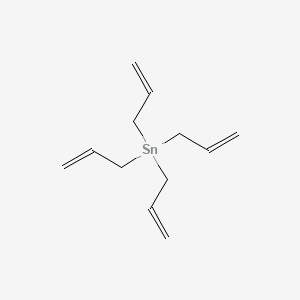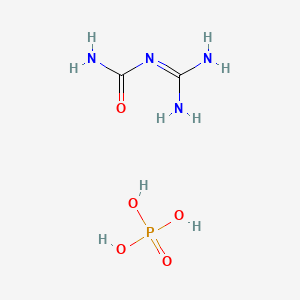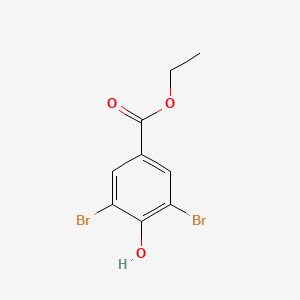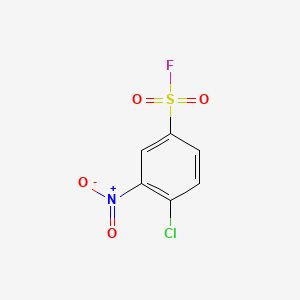
4-(1-吡咯烷基)苯甲醛
概述
描述
科学研究应用
4-(1-Pyrrolidinyl)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
4-(1-Pyrrolidinyl)benzaldehyde, also known as 1-(4-Formylphenyl)pyrrolidine , is a compound with a pyrrolidino and benzaldehyde functional group It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
Given its structure and its use as an intermediate in the synthesis of various compounds , it can be inferred that its mode of action would depend on the specific derivative and the target it is designed to interact with.
Biochemical Pathways
As an intermediate in the synthesis of various pharmaceuticals and agrochemicals , it is likely involved in a wide range of biochemical pathways, depending on the specific derivative and its intended target.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a core structure in this compound, have been studied . These studies suggest that pyrrolidine derivatives can have favorable ADME properties, contributing to good bioavailability .
Result of Action
One derivative, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, has been noted as an important intermediate for small molecule anticancer drugs , suggesting that the effects of 4-(1-Pyrrolidinyl)benzaldehyde and its derivatives could be significant and varied depending on the specific derivative and target.
生化分析
Biochemical Properties
4-(1-Pyrrolidinyl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism and detoxification of aldehydes in the body . Additionally, 4-(1-Pyrrolidinyl)benzaldehyde can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
4-(1-Pyrrolidinyl)benzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . Furthermore, 4-(1-Pyrrolidinyl)benzaldehyde can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain enzymes involved in aldehyde metabolism . Additionally, 4-(1-Pyrrolidinyl)benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Pyrrolidinyl)benzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-(1-Pyrrolidinyl)benzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 4-(1-Pyrrolidinyl)benzaldehyde can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-(1-Pyrrolidinyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 4-(1-Pyrrolidinyl)benzaldehyde can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a dose-dependent response to the compound .
Metabolic Pathways
4-(1-Pyrrolidinyl)benzaldehyde is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase, which converts it to the corresponding carboxylic acid . This metabolic conversion is crucial for the detoxification and elimination of the compound from the body. Additionally, 4-(1-Pyrrolidinyl)benzaldehyde can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-(1-Pyrrolidinyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, 4-(1-Pyrrolidinyl)benzaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
4-(1-Pyrrolidinyl)benzaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
4-(1-Pyrrolidinyl)benzaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-(1-Pyrrolidinyl)benzaldehyde often involves continuous flow processes. The reaction is carried out in a tube or tube bundle reactor with a fixed-bed catalyst. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反应分析
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(1-Pyrrolidinyl)benzoic acid.
Reduction: 4-(1-Pyrrolidinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-(4-Morpholinyl)benzaldehyde: Contains a morpholine ring instead of a pyrrolidine ring.
4-(Dimethylamino)benzaldehyde: Features a dimethylamino group instead of a pyrrolidino group.
Uniqueness
4-(1-Pyrrolidinyl)benzaldehyde is unique due to its specific combination of the pyrrolidino and benzaldehyde functional groups. This combination imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
属性
IUPAC Name |
4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXHLPRESKQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199942 | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-54-2 | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-pyrrolidinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-(1-Pyrrolidinyl)benzaldehyde in the synthesis of pyrrolidine chalcones?
A1: 4-(1-Pyrrolidinyl)benzaldehyde serves as a crucial building block in the synthesis of pyrrolidine chalcones []. It acts as the aldehyde component in the Claisen-Schmidt condensation reaction with various substituted ketones. This reaction forms a new carbon-carbon bond, ultimately leading to the formation of diverse pyrrolidine chalcones.
Q2: What are the potential applications of the synthesized pyrrolidine chalcones?
A2: The research highlights the potential antimicrobial properties of the synthesized pyrrolidine chalcones []. The inclusion of the pyrrolidine ring, introduced through 4-(1-Pyrrolidinyl)benzaldehyde, might contribute to enhanced antimicrobial activity. Further research is needed to fully elucidate the structure-activity relationship and explore the potential of these compounds as antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
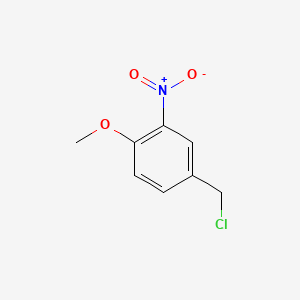
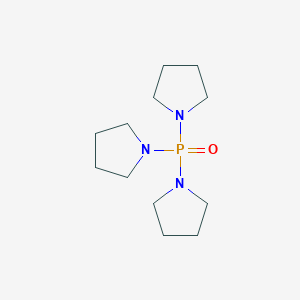
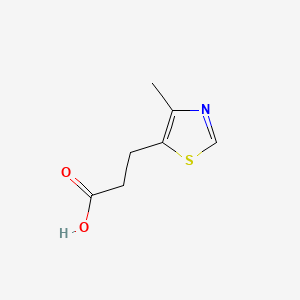
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)

